(Trans)-ethyl-2-(6-bromopyridin-3-yl)cyclopropanecarboxylate
Overview
Description
(Trans)-ethyl-2-(6-bromopyridin-3-yl)cyclopropanecarboxylate: is an organic compound that belongs to the class of cyclopropane carboxylates This compound is characterized by the presence of a cyclopropane ring, a bromopyridine moiety, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Trans)-ethyl-2-(6-bromopyridin-3-yl)cyclopropanecarboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Bromination of Pyridine: The bromopyridine moiety can be introduced through a bromination reaction of pyridine using bromine or a brominating agent such as N-bromosuccinimide.
Esterification: The final step involves the esterification of the cyclopropane carboxylic acid with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the ethyl ester group or the bromopyridine moiety may be oxidized to form corresponding carboxylic acids or bromopyridine oxides.
Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine or a pyridine derivative.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, such as amines or thiols, to form various substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base or a catalyst.
Major Products
Oxidation: Carboxylic acids, bromopyridine oxides.
Reduction: Pyridine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(Trans)-ethyl-2-(6-bromopyridin-3-yl)cyclopropanecarboxylate: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of biological pathways and as a probe to investigate enzyme-substrate interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Trans)-ethyl-2-(6-bromopyridin-3-yl)cyclopropanecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and bromopyridine moiety may play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(Trans)-ethyl-2-(6-chloropyridin-3-yl)cyclopropanecarboxylate: Similar structure with a chlorine atom instead of bromine.
(Trans)-ethyl-2-(6-fluoropyridin-3-yl)cyclopropanecarboxylate: Similar structure with a fluorine atom instead of bromine.
(Trans)-ethyl-2-(6-iodopyridin-3-yl)cyclopropanecarboxylate: Similar structure with an iodine atom instead of bromine.
Uniqueness
- The presence of the bromine atom in (Trans)-ethyl-2-(6-bromopyridin-3-yl)cyclopropanecarboxylate imparts unique reactivity and properties compared to its halogen-substituted analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules.
Properties
IUPAC Name |
ethyl (1R,2R)-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-2-15-11(14)9-5-8(9)7-3-4-10(12)13-6-7/h3-4,6,8-9H,2,5H2,1H3/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZYDYNSRKGJPT-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CN=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C2=CN=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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